molecular formula C12H14FN3 B11739696 N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11739696
M. Wt: 219.26 g/mol
InChI Key: QWBOBHYZNUMEKI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both the fluorophenyl group and the pyrazole ring, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-8-16(2)15-12(9)14-7-10-3-5-11(13)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

QWBOBHYZNUMEKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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